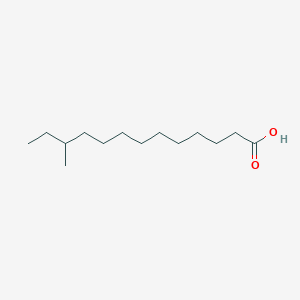

11-Methyltridecanoic acid

Description

11-Methyltridecanoic acid has been reported in Chondrosia reniformis, Myrmekioderma rea, and Agelas with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPTZBYHWFNYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398798 | |

| Record name | 11-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29709-05-5 | |

| Record name | 11-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Methyltridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Microbial Origins of 11-Methyltridecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial sources of 11-methyltridecanoic acid, an anteiso-branched-chain fatty acid (anteiso-C14:0). The document details the identification of microbial producers, quantitative analysis of their fatty acid profiles, and the experimental protocols required for such investigations. Furthermore, it elucidates the biosynthetic pathways and regulatory mechanisms governing the production of this and other branched-chain fatty acids in bacteria.

Microbial Sources of this compound

This compound is a saturated fatty acid with a methyl branch on the antepenultimate carbon atom. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity.[1] Several bacterial genera are known to produce a variety of BCFAs, including anteiso forms, making them potential sources of this compound.

Key microbial genera known to produce branched-chain fatty acids include:

-

Bacillus: Species within this genus, such as Bacillus subtilis, are well-documented producers of BCFAs, which can constitute up to 90% of their total fatty acids.[2] The fatty acid profile is often dominated by iso- and anteiso-fatty acids with 15 and 17 carbons.[3]

-

Stenotrophomonas: Stenotrophomonas maltophilia is characterized by a high abundance of iso-15:0 fatty acid.[4][5]

-

Listeria: Listeria monocytogenes utilizes BCFAs to adapt its membrane fluidity in response to environmental changes, such as temperature shifts.[6] At lower temperatures, the proportion of anteiso-fatty acids, particularly anteiso-C15:0, increases significantly.[7]

-

Streptomyces: Various species of Streptomyces produce a range of iso- and anteiso-fatty acids.[1][8][9][10]

-

Desulfovibrio and Desulfotomaculum: Certain sulfate-reducing bacteria, such as Desulfovibrio gigas and Desulfotomaculum nigrificans, have been shown to contain anteiso-fatty acids.[11]

Quantitative Data on Fatty Acid Composition

The following tables summarize the cellular fatty acid composition of selected microbial species known to produce branched-chain fatty acids. While specific quantification of this compound (anteiso-C14:0) is not always reported, the presence of other anteiso-fatty acids suggests its likely, albeit sometimes minor, presence.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [2][12]

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| 12:0 | Lauric acid | 0.36 |

| 14:0 iso | 12-methyltridecanoic acid | 0.52 |

| 14:0 | Myristic acid | 0.28 |

| 15:0 iso | 13-methyltetradecanoic acid | 34.72 |

| 15:0 anteiso | 12-methyltetradecanoic acid | 33.72 |

| 16:0 iso | 14-methylpentadecanoic acid | 1.85 |

| 16:0 | Palmitic acid | 1.30 |

| 17:0 iso | 15-methylhexadecanoic acid | 7.11 |

| 17:0 anteiso | 14-methylhexadecanoic acid | 10.24 |

| 15:1 w5c | 1.85 | |

| 16:1 w11c | 1.21 | |

| 16:1 w7c alcohol | 1.08 | |

| 17:1 iso w10c | 3.18 | |

| Σ17:1 iso I/anteiso B | 2.57 | |

| Total Branched-Chain | 88.16 |

Table 2: Fatty Acid Composition of Stenotrophomonas maltophilia CCUG 41684 [13]

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| 10:0 | Capric acid | 0.5 |

| 11:0 ISO | 3.2 | |

| 11:0 ISO 3OH | 1.6 | |

| 13:0 ISO | 0.5 | |

| 12:0 3OH | 2.4 | |

| 14:0 ISO | 12-methyltridecanoic acid | 1.0 |

| 14:0 | Myristic acid | 3.6 |

| 13:0 ISO 3OH | 2.9 | |

| 13:0 2OH | 0.3 | |

| 15:1 ISO F | 1.4 | |

| 15:0 ISO | 13-methyltetradecanoic acid | 37.4 |

| 15:0 ANTEISO | 12-methyltetradecanoic acid | 12.9 |

| 15:0 | Pentadecanoic acid | 0.6 |

| 16:0 ISO | 14-methylpentadecanoic acid | 1.2 |

| 16:1 w9c | 3.0 | |

| 16:1 w7c | 11.7 | |

| 16:0 | Palmitic acid | 5.2 |

| 17:1 w9c ISO | 4.5 | |

| 17:0 ISO | 15-methylhexadecanoic acid | 2.2 |

| 18:2 w6,9c/18:0 ANTE | 0.7 | |

| 18:1 w9c | 1.2 | |

| 18:1 w7c /12t/9t | 0.6 |

Experimental Protocols

The identification and quantification of this compound and other fatty acids from microbial sources are typically achieved through a series of steps involving cell harvesting, lipid extraction, derivatization, and chromatographic analysis.

Microbial Cultivation and Cell Harvesting

-

Cultivation: Grow the microbial strain of interest in a suitable liquid medium and under optimal conditions (temperature, aeration, etc.) to the desired growth phase (e.g., late exponential or stationary phase).

-

Harvesting: Centrifuge the culture broth to pellet the microbial cells.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) or deionized water to remove residual medium components. Repeat the washing step as necessary.

-

Lyophilization (Optional): For dry weight determination and long-term storage, the cell pellet can be freeze-dried (lyophilized).

Lipid Extraction and Saponification

This step releases the fatty acids from complex lipids.

-

Saponification Reagent: Prepare a saponification reagent (e.g., 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) methanol).

-

Saponification: Add the saponification reagent to the cell pellet.

-

Heating: Heat the mixture in a boiling water bath for approximately 30 minutes with intermittent vigorous vortexing.[14] This process hydrolyzes the ester linkages in lipids, releasing the fatty acids as sodium salts.

Methylation of Fatty Acids

Fatty acids are converted to their more volatile methyl esters (FAMEs) for gas chromatography analysis.

-

Methylation Reagent: Use a suitable methylation reagent, such as 1.25 M HCl in methanol (B129727) or a solution of boron trifluoride (BF₃) in methanol.[10]

-

Methylation Reaction: After cooling the saponified mixture, add the methylation reagent.

-

Heating: Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 10 minutes).[14]

Extraction of Fatty Acid Methyl Esters (FAMEs)

-

Extraction Solvent: Use a non-polar solvent, such as a mixture of hexane (B92381) and methyl tert-butyl ether.

-

Extraction: Add the extraction solvent to the cooled reaction mixture and mix thoroughly by gentle rotation or inversion.

-

Phase Separation: Allow the phases to separate. The upper organic phase contains the FAMEs.

-

Washing (Optional): The organic phase can be washed with a dilute base solution (e.g., 1.2 M NaOH) to remove any remaining acidic components.[14]

-

Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for FAME analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is employed to separate the FAMEs. A typical program might be:

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-430.[8]

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.

-

Quantification: The relative abundance of each fatty acid is determined by integrating the peak area of its corresponding FAME in the chromatogram. Absolute quantification can be achieved by using an internal standard (e.g., heptadecanoic acid) of a known concentration.[10]

Biosynthesis and Regulation of Branched-Chain Fatty Acids

The biosynthesis of anteiso-branched-chain fatty acids, including this compound, is initiated from the branched-chain amino acid isoleucine.

Biosynthetic Pathway

The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.

Caption: Biosynthesis of this compound from isoleucine.

The key enzymes in this pathway are:

-

Branched-chain amino acid transaminase (BcaT): Catalyzes the conversion of isoleucine to its corresponding α-keto acid.

-

Branched-chain α-keto acid dehydrogenase (BCKD) complex: Converts the α-keto acid to 2-methylbutyryl-CoA.

-

β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the primer (2-methylbutyryl-CoA) with malonyl-ACP. The specificity of FabH for different branched-chain acyl-CoA primers is a major determinant of the final BCFA profile.[9]

Regulatory Mechanisms

The synthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. This regulation occurs at the transcriptional level.

Caption: Regulation of branched-chain fatty acid biosynthesis.

In Gram-positive bacteria like Bacillus subtilis, the FapR protein acts as a key transcriptional repressor of the genes involved in fatty acid biosynthesis (fab genes).[15] The activity of FapR is modulated by the intracellular concentration of malonyl-CoA , an important precursor in fatty acid synthesis. When malonyl-CoA levels are high, it binds to FapR, causing it to dissociate from the DNA and allowing the transcription of the fab genes to proceed.

Environmental factors, such as temperature, also play a significant role in regulating the composition of branched-chain fatty acids. For instance, a decrease in temperature often leads to an increased proportion of anteiso-fatty acids to maintain membrane fluidity.[3]

Conclusion

This compound is a component of the complex mixture of branched-chain fatty acids found in the cell membranes of numerous bacterial species. While its direct quantification is not always a primary focus in fatty acid profiling studies, its presence can be inferred in microorganisms that produce other anteiso-fatty acids. The identification and quantification of this and other BCFAs rely on well-established protocols involving lipid extraction, derivatization, and GC-MS analysis. Understanding the microbial sources and the biosynthetic and regulatory pathways of these fatty acids is crucial for various applications, from microbial taxonomy and physiology to the development of novel antimicrobial agents and the bio-production of specialty chemicals. Further research focusing on the specific quantification of anteiso-C14:0 in a wider range of microbial species would be beneficial for a more comprehensive understanding of its distribution and biological significance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fatty acids composition of Bacillus subtilis ONU551 lipids | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 3. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the genetic and functional diversity of the DSF quorum-sensing system in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 8. Fatty acid composition of Streptomyces hygroscopicus strains producing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. davidcwhite.org [davidcwhite.org]

- 12. researchgate.net [researchgate.net]

- 13. CCUG 41684 - Stenotrophomonas maltophilia [ccug.se]

- 14. academic.oup.com [academic.oup.com]

- 15. Intraspecies variability of cellular fatty acids among soil and intestinal strains of Desulfovibrio desulfuricans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 11-Methyltridecanoic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltridecanoic acid is a saturated, branched-chain fatty acid belonging to the anteiso series. In numerous bacterial species, particularly Gram-positive bacteria like Bacillus subtilis, branched-chain fatty acids are major constituents of membrane phospholipids.[1][2][3] The presence and relative abundance of specific branched-chain fatty acids, such as this compound, play a crucial role in maintaining the fluidity and function of the cell membrane, especially in response to environmental cues like temperature changes.[3][4] Understanding the biosynthesis of these fatty acids is of significant interest for bacterial physiology, taxonomy, and as a potential target for the development of novel antimicrobial agents.[5] This guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the core biochemical reactions, key enzymes, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of this compound

The synthesis of this compound, an anteiso-C15 fatty acid, follows the general mechanism of the bacterial fatty acid synthase II (FASII) system, which is characterized by a series of discrete, monofunctional enzymes.[5] The key distinction in the synthesis of branched-chain fatty acids lies in the initial priming step, where a branched-chain short-acyl-CoA is utilized instead of acetyl-CoA, the primer for straight-chain fatty acids.

The overall pathway can be divided into three main stages:

-

Primer Biosynthesis: The journey begins with the amino acid L-isoleucine, which is converted into 2-methylbutyryl-CoA. This molecule serves as the specific primer for the synthesis of anteiso-fatty acids with an odd number of carbon atoms.

-

Initiation of Fatty Acid Synthesis: The primer, 2-methylbutyryl-CoA, is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This is a critical step that determines the incorporation of the branched-chain starter unit.

-

Elongation Cycles: The initial condensation product undergoes a series of four enzymatic reactions: reduction, dehydration, and a second reduction. This cycle is repeated, with each turn adding two carbon atoms from malonyl-ACP, until the final chain length of 13 carbons (for this compound) is achieved.

Below is a graphical representation of the biosynthesis pathway:

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a suite of enzymes, with the initiating enzyme, FabH, playing a pivotal role in determining the branched-chain nature of the final product.

| Enzyme | Gene | Function | Substrates | Products |

| Branched-chain amino acid transaminase (BCAT) | ilvE | Catalyzes the initial step in the degradation of L-isoleucine. | L-isoleucine, α-ketoglutarate | α-keto-β-methylvalerate, L-glutamate |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | pdhA, B, C, D | A multi-enzyme complex that catalyzes the oxidative decarboxylation of branched-chain α-keto acids. | α-keto-β-methylvalerate, CoA, NAD+ | 2-methylbutyryl-CoA, CO2, NADH |

| β-ketoacyl-ACP synthase III (FabH) | fabH | Catalyzes the initial condensation reaction of fatty acid synthesis, with a preference for branched-chain acyl-CoA primers in many bacteria.[6] | 2-methylbutyryl-CoA, malonyl-ACP | β-keto-4-methylhexanoyl-ACP, CO2, ACP |

| β-ketoacyl-ACP reductase (FabG) | fabG | Reduces the β-keto group of the growing acyl chain. | β-ketoacyl-ACP, NADPH | β-hydroxyacyl-ACP, NADP+ |

| β-hydroxyacyl-ACP dehydratase (FabZ) | fabZ | Dehydrates the β-hydroxyacyl-ACP intermediate. | β-hydroxyacyl-ACP | trans-2-enoyl-acyl-ACP, H2O |

| Enoyl-ACP reductase (FabI) | fabI | Reduces the double bond of the trans-2-enoyl-acyl-ACP intermediate. | trans-2-enoyl-acyl-ACP, NADH | Acyl-ACP, NAD+ |

Table 1: Key Enzymes in this compound Biosynthesis

Quantitative Data

The substrate specificity of FabH is a critical determinant for the production of branched-chain fatty acids.[6] Studies on FabH from Bacillus subtilis (bFabH1 and bFabH2) have demonstrated their preference for branched-chain primers over acetyl-CoA, the primer for straight-chain fatty acids.

| Enzyme | Primer Substrate | Relative Activity (%) |

| bFabH1 | Acetyl-CoA | 2.5 |

| Isobutyryl-CoA | 100 | |

| 2-Methylbutyryl-CoA | 80 | |

| bFabH2 | Acetyl-CoA | 20 |

| Isobutyryl-CoA | 100 | |

| 2-Methylbutyryl-CoA | 95 | |

| eFabH (E. coli) | Acetyl-CoA | 100 |

| Isobutyryl-CoA | < 1 | |

| 2-Methylbutyryl-CoA | < 1 |

Table 2: Substrate Specificity of Bacillus subtilis FabH Homologs Compared to E. coli FabH. Data adapted from Choi et al. (2000).[6] The activity is shown relative to the most active substrate for each enzyme.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the general steps for the extraction, derivatization, and analysis of total fatty acids from bacterial cultures.

A. Cell Culture and Harvest:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and repeat the centrifugation step.

-

The cell pellet can be stored at -80°C or used immediately.

B. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

To the cell pellet, add 1 ml of saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol).

-

Incubate at 100°C for 30 minutes in a sealed tube with intermittent vortexing.

-

Cool the tube to room temperature and add 2 ml of methylation reagent (e.g., 6 N HCl in methanol).

-

Incubate at 80°C for 10 minutes.

-

Rapidly cool the tube in an ice-water bath.

C. Extraction of FAMEs:

-

Add 1.25 ml of an extraction solvent mixture (e.g., hexane:methyl tert-butyl ether, 1:1 v/v).

-

Mix thoroughly by gentle inversion for 10 minutes.

-

Centrifuge at a low speed to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean vial.

-

The extracted FAMEs are now ready for analysis by gas chromatography.

D. Gas Chromatography Analysis:

-

Inject a small volume (e.g., 1 µl) of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a HP-5ms) and a flame ionization detector (FID).

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity. A typical program might be:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Identify the peaks corresponding to different fatty acids by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by integrating the peak areas.

In Vitro Assay for FabH Activity

This protocol describes a method to measure the activity of purified FabH enzyme.

A. Reagents:

-

Purified FabH enzyme

-

Purified Acyl Carrier Protein (ACP)

-

Purified Malonyl-CoA:ACP transacylase (FabD)

-

Malonyl-CoA

-

Branched-chain acyl-CoA primer (e.g., 2-methylbutyryl-CoA)

-

Radiolabeled substrate (e.g., [1-¹⁴C]acetyl-CoA or [2-¹⁴C]malonyl-CoA)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Scintillation cocktail and scintillation counter

B. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ACP, FabD, malonyl-CoA, and the acyl-CoA primer in a microcentrifuge tube. If using a radiolabeled primer like [1-¹⁴C]acetyl-CoA, it will be added here. If using a radiolabeled extender like [2-¹⁴C]malonyl-CoA, unlabeled primer will be used.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for the formation of malonyl-ACP.

-

Initiate the reaction by adding the purified FabH enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a small volume of a strong acid (e.g., 10% trichloroacetic acid).

-

The product, a β-ketoacyl-ACP, can be quantified. If a radiolabeled substrate was used, the product can be separated from the unreacted substrate (e.g., by precipitation and filtration) and the radioactivity measured using a scintillation counter. Alternatively, the products can be analyzed by conformationally sensitive gel electrophoresis.[6]

Conclusion

The biosynthesis of this compound in bacteria is a well-defined pathway that is a variation of the conserved fatty acid synthase II system. The key determinant for the synthesis of this anteiso-fatty acid is the substrate specificity of the initiating enzyme, β-ketoacyl-ACP synthase III (FabH), for 2-methylbutyryl-CoA derived from isoleucine. The subsequent elongation of the fatty acid chain proceeds through the canonical FASII cycle. The quantitative data available highlights the enzymatic basis for the prevalence of branched-chain fatty acids in certain bacterial species. The provided experimental protocols offer a starting point for researchers to investigate this pathway further. A deeper understanding of the regulation and inhibition of this pathway holds promise for the development of novel strategies to combat bacterial pathogens.

References

- 1. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 4. microbiologiarosario.org [microbiologiarosario.org]

- 5. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Anteiso-Fatty Acids in Bacterial Membrane Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs), particularly those of the anteiso-series, are integral components of the cell membranes of numerous bacterial species. Unlike the straight-chain fatty acids that predominate in eukaryotes, anteiso-fatty acids possess a methyl branch at the antepenultimate carbon atom, a structural feature that imparts unique biophysical properties to the bacterial membrane. This technical guide provides an in-depth exploration of the physiological significance of anteiso-fatty acids in bacteria. It delves into their biosynthesis, their critical role in modulating membrane fluidity as a response to environmental stressors, and their emerging connection to complex cellular processes, including virulence. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and signaling pathways to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction

The bacterial cell membrane is a dynamic and highly organized structure that is essential for cell viability, acting as a selective barrier and a platform for numerous vital cellular processes. The composition of the membrane's lipid bilayer is a key determinant of its physical properties and functional integrity. In many bacteria, particularly Gram-positive species, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major constituents of membrane phospholipids[1][2].

Anteiso-fatty acids, with their characteristic methyl group located on the third-to-last carbon of the acyl chain, introduce a steric hindrance that disrupts the orderly packing of fatty acid chains within the membrane bilayer. This disruption leads to a lower melting point and an increase in membrane fluidity compared to their straight-chain or even iso-branched counterparts[3]. This ability to modulate membrane fluidity is not a passive characteristic but a finely tuned adaptive mechanism that allows bacteria to thrive in diverse and often harsh environments.

This guide will provide a detailed overview of the current understanding of the physiological roles of anteiso-fatty acids in bacterial membranes, with a focus on their synthesis, their impact on membrane biophysics, and their influence on cellular functions critical for bacterial survival and pathogenicity.

Biosynthesis of Anteiso-Fatty Acids

The de novo synthesis of anteiso-fatty acids in bacteria shares the core enzymatic machinery of the type II fatty acid synthesis (FASII) pathway with straight-chain fatty acid synthesis. The key distinction lies in the initial priming step of the synthetic process[2][4].

While straight-chain fatty acid synthesis is typically initiated with an acetyl-CoA primer, the biosynthesis of anteiso-fatty acids utilizes branched-chain acyl-CoA primers. Specifically, 2-methylbutyryl-CoA, derived from the metabolism of the amino acid isoleucine, serves as the precursor for odd-numbered anteiso-fatty acids[5]. The conversion of branched-chain amino acids to their corresponding α-keto acids and subsequent oxidative decarboxylation to acyl-CoA primers is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex[5][6]. The initial condensation reaction is carried out by β-ketoacyl-acyl carrier protein synthase III (FabH), which exhibits a preference for these branched-chain primers in bacteria that produce high levels of BCFAs[5].

dot

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Role in Modulating Membrane Fluidity and Stress Response

The primary and most well-characterized function of anteiso-fatty acids is the regulation of membrane fluidity. The methyl branch in the anteiso position creates a kink in the fatty acid chain, which disrupts the tight packing of the lipid acyl chains. This leads to a more disordered and fluid membrane state[3]. Bacteria exploit this property to adapt to various environmental stresses, most notably changes in temperature and pH.

Temperature Adaptation

At low temperatures, the kinetic energy of lipid molecules decreases, leading to a more ordered and rigid membrane, which can impair the function of membrane-embedded proteins and transport processes. To counteract this, many bacteria, particularly psychrotolerant species like Listeria monocytogenes, increase the proportion of anteiso-fatty acids in their membranes. This "homeoviscous adaptation" maintains the membrane in a fluid, liquid-crystalline state, which is essential for survival and growth at low temperatures[7].

pH Stress Tolerance

Changes in external pH can also impact membrane integrity and function. Studies in Listeria monocytogenes have shown that in alkaline conditions, the proportion of branched-chain fatty acids, including anteiso forms, increases. Conversely, in acidic conditions, the levels of these fatty acids tend to decrease. The modulation of the anteiso- to iso-fatty acid ratio appears to be a crucial mechanism for adaptation to pH stress.

Quantitative Data on Anteiso-Fatty Acid Composition

The relative abundance of anteiso-fatty acids can vary significantly between bacterial species and in response to environmental conditions. The following tables summarize quantitative data from studies on Listeria monocytogenes and Bacillus subtilis.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

| Fatty Acid | Growth Temperature (°C) | Percentage (%) | Reference |

| anteiso-C15:0 | 37 | 46.6 | [8] |

| anteiso-C17:0 | 37 | 34.7 | [8] |

| iso-C15:0 | 37 | 9.3 | [8] |

| anteiso/iso ratio | 37 | 5.1 | [8] |

| anteiso-C15:0 | 10 | increased | [8] |

| Total anteiso-fatty acids | 10 | 90.7 | [8] |

| anteiso/iso ratio | 10 | 13.0 | [8] |

Table 2: Fatty Acid Composition of Bacillus subtilis Δbkd Mutant Supplemented with Different Precursors

| Supplement | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity | Reference |

| 2-methylbutyric acid (MB) | anteiso | Lower | Higher | [9] |

| Isobutyric acid (IB) | iso | Higher | Lower | [9] |

Impact on Membrane Protein Function and Virulence

The fluidity of the bacterial membrane, significantly influenced by anteiso-fatty acids, has profound implications for the function of membrane-associated proteins and, consequently, for cellular processes such as virulence.

Membrane Protein Function

A fluid membrane is crucial for the proper folding, conformational changes, and lateral diffusion of integral and peripheral membrane proteins. By maintaining membrane fluidity, especially under stress conditions, anteiso-fatty acids ensure the optimal functioning of essential membrane protein complexes involved in processes like cellular respiration and nutrient transport[10].

Regulation of Virulence

Emerging evidence suggests a direct link between membrane composition and the regulation of virulence in pathogenic bacteria. In Listeria monocytogenes, a deficiency in anteiso-fatty acids leads to a significant reduction in the production of the key virulence factor, listeriolysin O (LLO)[6][11]. It is hypothesized that the altered membrane fluidity impacts the activity of the master virulence regulator, PrfA[6]. This suggests that the physical state of the membrane can act as a signal that is transduced to the gene regulatory machinery.

In Staphylococcus aureus, the regulation of virulence is a complex process involving two-component systems and the SarA protein family, which respond to various environmental signals[12][13][14]. While a direct link to anteiso-fatty acids is still under investigation, it is plausible that changes in membrane properties, influenced by the BCFAs that are abundant in this species, play a role in modulating the activity of these regulatory systems.

dot

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 8. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 11. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Role of 11-Methyltridecanoic Acid in Microbial Adaptation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microorganisms exhibit remarkable adaptability to a wide array of environmental challenges, a feat largely attributable to their ability to modify the composition of their cellular membranes. The fluidity and integrity of the microbial cell membrane are critical for survival, influencing nutrient transport, signal transduction, and resistance to external stressors. A key strategy employed by many bacteria to modulate membrane fluidity is the alteration of their fatty acid composition. Among the various types of fatty acids, branched-chain fatty acids (BCFAs) play a pivotal role in this adaptive response. This technical guide focuses on the function of a specific anteiso-BCFA, 11-methyltridecanoic acid (anteiso-C14:0), and related BCFAs in microbial adaptation, providing an in-depth overview of the underlying mechanisms, supporting quantitative data, and detailed experimental protocols.

Core Function of this compound and other BCFAs in Microbial Adaptation

The primary function of this compound and other BCFAs in microbial adaptation is the maintenance of optimal membrane fluidity in response to environmental fluctuations, particularly temperature stress.[1][2][3]

Homeoviscous Adaptation

Bacteria strive to maintain a constant level of membrane viscosity, a concept known as homeoviscous adaptation. When faced with a decrease in temperature, the lipids in the cell membrane tend to pack more tightly, leading to a gel-like state that impairs membrane function. To counteract this, bacteria incorporate fatty acids with lower melting points into their membrane phospholipids. BCFAs, especially anteiso-isomers like this compound, have significantly lower melting points compared to their straight-chain counterparts. The methyl branch in anteiso-BCFAs disrupts the orderly packing of the acyl chains, thereby increasing the fluidity of the membrane and ensuring its proper function at low temperatures.[2][4][5]

In psychrotolerant organisms like Listeria monocytogenes, the ability to grow at refrigeration temperatures is critically dependent on a high content of BCFAs in the cell membrane.[6] Studies on cold-sensitive mutants of L. monocytogenes have revealed that a deficiency in the synthesis of anteiso-C15:0 and anteiso-C17:0 impairs their growth at low temperatures.[4]

Quantitative Data on BCFA Composition in Response to Temperature

The adaptation to lower temperatures is quantitatively reflected in the changes in the fatty acid profile of bacterial membranes. The proportion of anteiso-BCFAs, such as this compound's close homolog anteiso-C15:0, generally increases as the growth temperature decreases.

| Organism | Growth Temperature (°C) | iso-C15:0 (%) | anteiso-C15:0 (%) | anteiso-C17:0 (%) | Reference |

| Listeria monocytogenes | 37 | 13 | 41 | 32 | [7] |

| 5 | Not specified | >70 | Significantly decreased | [7] | |

| Bacillus subtilis | 37 | High | Low | Not specified | [2][3] |

| 15 (Cold Shock) | Decreased | Increased | Increased | [2][3] |

Table 1: Changes in Branched-Chain Fatty Acid Composition of Listeria monocytogenes and Bacillus subtilis at Different Growth Temperatures. Note: this compound is anteiso-C14:0, and while specific data for this exact fatty acid is not always reported individually, the trend for anteiso-BCFAs is a reliable indicator of its behavior.

Biosynthesis of this compound and other Anteiso-BCFAs

The biosynthesis of anteiso-BCFAs, including this compound, is initiated from branched-chain amino acids. Specifically, isoleucine serves as the precursor for the synthesis of odd-numbered anteiso-fatty acids.

The pathway begins with the conversion of isoleucine to 2-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase (FASII) system. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a crucial role in selecting this branched-chain primer over the straight-chain primer, acetyl-CoA.[8][9] Subsequent elongation cycles, involving the condensation of malonyl-ACP, lead to the formation of the final anteiso-BCFA.

Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.

Signaling and Regulation of BCFA Synthesis

The regulation of BCFA synthesis in response to environmental cues is a complex process. While a direct signaling pathway specifically for this compound has not been fully elucidated, the general mechanisms of membrane fluidity sensing provide valuable insights.

In Bacillus subtilis, a two-component system comprising the sensor kinase DesK and the response regulator DesR is responsible for sensing changes in membrane fluidity.[10] When the membrane becomes more rigid due to a temperature drop, DesK autophosphorylates and subsequently transfers the phosphate (B84403) group to DesR. Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acids to increase membrane fluidity. Although this system regulates desaturation rather than BCFA synthesis, it provides a paradigm for how bacteria can sense the physical state of their membrane and trigger a genetic response to adapt. It is hypothesized that similar membrane-sensing mechanisms may regulate the activity or expression of enzymes involved in BCFA biosynthesis, such as FabH.[8]

Caption: A model for membrane fluidity sensing in Bacillus subtilis.

Experimental Protocols: Analysis of this compound

The analysis of this compound and other fatty acids in microbial samples is typically performed by gas chromatography-mass spectrometry (GC-MS) after conversion of the fatty acids to their more volatile methyl esters (FAMEs).

Lipid Extraction

A modified Bligh and Dyer method is commonly used for total lipid extraction from bacterial cells.

-

Materials:

-

Bacterial cell pellet

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a pellet of approximately 50-100 mg of bacterial cells, add 1 ml of methanol and vortex thoroughly to lyse the cells.

-

Add 2 ml of chloroform and vortex for 2 minutes.

-

Add 0.8 ml of 0.9% NaCl solution and vortex for another 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed transesterification is a common method for preparing FAMEs.

-

Materials:

-

Dried lipid extract

-

2% H₂SO₄ in methanol

-

Saturated NaHCO₃ solution

-

Heating block or water bath

-

-

Procedure:

-

To the dried lipid extract, add 2 ml of 2% H₂SO₄ in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Cool the tube to room temperature.

-

Add 1 ml of hexane and 1 ml of saturated NaHCO₃ solution to neutralize the acid and extract the FAMEs.

-

Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of 5°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by matching with mass spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard (e.g., methyl tridecanoate (B1259635) if not naturally present in the sample) is added to the sample before extraction.[11]

Caption: General workflow for the analysis of bacterial fatty acids using GC-MS.

Conclusion

This compound, as a representative of anteiso-branched-chain fatty acids, is a crucial component of the microbial toolkit for adaptation to environmental stress, particularly low temperatures. Its incorporation into the cell membrane enhances fluidity, ensuring the continued functionality of this vital cellular barrier. Understanding the biosynthesis and regulation of BCFAs opens avenues for the development of novel antimicrobial strategies that target these adaptive mechanisms. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of these fascinating molecules in the microbial world.

References

- 1. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 10. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: 11-Methyltridecanoic Acid (iso-C14:0) as a Biomarker for Specific Bacterial Species

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Branched-Chain Fatty Acids in Bacterial Chemotaxonomy

The analysis of cellular fatty acid composition is a cornerstone of bacterial chemotaxonomy and identification.[1][2] Bacterial membranes are composed of a diverse array of lipids, and the specific profile of fatty acid methyl esters (FAMEs) can serve as a reliable fingerprint for a given species under standardized growth conditions.[3]

Among the most informative fatty acids are the branched-chain fatty acids (BCFAs), which are particularly prominent in the cell membranes of many bacterial species, especially Gram-positive bacteria.[3][4] BCFAs, such as those in the iso and anteiso series, are crucial for maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature changes.[5][6]

This guide focuses on 11-methyltridecanoic acid , a saturated branched-chain fatty acid. By standard chemical nomenclature, this compound is more commonly known in microbiological literature as iso-tetradecanoic acid (iso-C14:0) . It is characterized by a methyl group on the penultimate carbon atom of a 13-carbon chain. Its presence and relative abundance can be a key indicator for the identification of specific bacterial genera and species.

Bacterial Specificity and Quantitative Abundance of iso-C14:0

The utility of iso-C14:0 as a biomarker stems from its variable distribution across the bacterial kingdom. While it is a component in many species, its concentration is significantly elevated in certain bacteria, making it a valuable target for identification. The following table summarizes the relative abundance of iso-C14:0 in the total fatty acid profile of select bacterial species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Bacterial Species | Gram Type | Relative Abundance of iso-C14:0 (% of Total Fatty Acids) | Reference Context |

| Bacillus subtilis | Positive | 1.0 - 5.0% | A common soil bacterium where BCFAs are major components.[1][7] |

| Staphylococcus aureus | Positive | 5.0 - 15.0% | A major human pathogen; BCFAs are critical for its membrane function.[8] |

| Listeria monocytogenes | Positive | < 5.0% | Known for its high content of BCFAs, though anteiso-C15:0 is often more dominant, especially at low temperatures.[6][9] |

| Xanthomonas campestris | Negative | Variable, typically present | A plant pathogen where BCFAs are linked to the synthesis of diffusible signal factors.[10] |

| Aureispira marina | Negative | Present, but not a major component | A marine gliding bacterium with a complex lipid profile including 2-hydroxy fatty acids.[11] |

Note: The exact percentage can vary based on growth conditions, temperature, and culture medium.

Biosynthesis of iso-C14:0

The synthesis of branched-chain fatty acids in bacteria is distinct from the pathway for straight-chain fatty acids. It begins with branched-chain alpha-keto acids, which are derived from the metabolism of branched-chain amino acids.[7][10] The synthesis of iso fatty acids, including iso-C14:0, typically utilizes precursors derived from leucine.

The key steps are:

-

Primer Synthesis: The process is initiated by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, which decarboxylates an α-keto acid (e.g., α-ketoisocaproate from leucine) to form a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA).[7][12]

-

Chain Elongation: This branched primer is then elongated by the fatty acid synthase (FASII) system. In each cycle, a two-carbon unit is added from malonyl-CoA.[12]

-

Termination: The elongation process continues until the final chain length is achieved, resulting in iso-C14:0.

The following diagram illustrates the biosynthetic pathway leading to iso-series branched-chain fatty acids.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 5. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

Natural occurrence of 11-Methyltridecanoic acid in environmental samples

An In-depth Examination of the Natural Occurrence, Quantification, and Biological Significance of a Key Bacterial Biomarker

For Immediate Release

This technical guide delves into the natural occurrence of 11-methyltridecanoic acid, an anteiso-branched-chain fatty acid, in various environmental milieus. Primarily of bacterial origin, this molecule serves as a critical biomarker for microbial community analysis and offers insights into the functioning of microscopic ecosystems. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its presence in the environment, detailed experimental protocols for its analysis, and a look into its potential biological roles.

Quantitative Presence in Environmental Samples

This compound (anteiso-C14:0) is a component of the complex mixture of fatty acids found in various environmental matrices. Its presence is indicative of bacterial populations, as branched-chain fatty acids are characteristic components of bacterial cell membranes. While its ubiquity is acknowledged, precise quantification is often embedded within broader lipidomic studies.

One key study of an ancient microbial mat from the McMurdo Ice Shelf in Antarctica provides valuable context for the abundance of related fatty acids. Although not singling out this compound, the study quantified total lipids at 90 μg/g dry weight of the mat material. Within this, the n-alkanoic acid fraction, which includes branched-chain fatty acids, was the most abundant at 46 μg/g dry weight. This fraction contained identified iso- and anteiso-branched fatty acids ranging from C15 to C18, confirming the presence of the structural class to which this compound belongs in this type of environment.[1][2] Further research is needed to isolate the specific concentration of anteiso-C14:0 within these and other environmental samples.

Table 1: Abundance of Lipid Fractions in an Ancient Microbial Mat[1][2]

| Lipid Fraction | Concentration (μg/g dry weight) |

| Total Lipids | 90 |

| n-Alkanoic Acids | 46 |

| n-Alkanols | 8 |

| n-Alkanes | 6 |

Biological Significance and Signaling Pathways

Branched-chain fatty acids, including this compound, play a crucial role in maintaining the fluidity and function of bacterial cell membranes, particularly in response to environmental stressors such as temperature changes.[3] The biosynthesis of these fatty acids is intricately linked to the metabolism of branched-chain amino acids.[4][5]

While direct evidence for this compound as a signaling molecule in complex environmental systems is still emerging, the broader class of fatty acids is known to be involved in bacterial communication, such as quorum sensing. These signaling systems regulate a variety of processes, including biofilm formation and virulence.[6][7] The biosynthesis of anteiso-fatty acids, initiated from precursors like 2-methylbutyryl-CoA, is a key process in many bacteria.

Below is a diagram illustrating the generalized biosynthesis pathway of anteiso-branched-chain fatty acids.

Caption: Biosynthesis pathway of anteiso-fatty acids.

Experimental Protocols

The analysis of this compound in environmental samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Solid Matrices (Soil, Sediment, Microbial Mats)

This protocol is a modification of the Bligh and Dyer method, optimized for solid environmental samples.

-

Sample Preparation: Freeze-dry the solid sample to remove water. Homogenize the dried sample to a fine powder.

-

Extraction:

-

Weigh approximately 2-5 g of the homogenized sample into a solvent-rinsed glass centrifuge tube.

-

Add a single-phase extraction solvent mixture of chloroform (B151607), methanol (B129727), and a phosphate (B84403) buffer (1:2:0.8 v/v/v).

-

Add an internal standard, such as deuterated myristic acid (myristic acid-d27), to quantify extraction efficiency.[1][2]

-

Agitate the mixture vigorously using sonication or a vortex mixer for at least 15 minutes.

-

Centrifuge the sample to pellet the solid material.

-

Decant the supernatant into a clean glass tube.

-

Repeat the extraction process on the pellet two more times, combining the supernatants.

-

Break the single-phase extract into a two-phase system by adding chloroform and water, resulting in a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

After thorough mixing and centrifugation, the lower chloroform layer containing the lipids is carefully collected.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification:

-

To the dried lipid extract, add a solution of methanolic potassium hydroxide (B78521) (e.g., 0.5 M).

-

Heat the mixture at 80°C for 1 hour to hydrolyze the lipids and release the fatty acids.

-

-

Methylation:

-

After cooling, neutralize the solution with an acid (e.g., hydrochloric acid).

-

Add boron trifluoride in methanol (BF3-methanol, 14% w/v) and heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

-

Cool the reaction mixture and add hexane (B92381) to extract the FAMEs.

-

Add a saturated sodium chloride solution to facilitate phase separation.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the FAMEs.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically employed.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 5°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Identification and Quantification:

-

This compound methyl ester is identified by its retention time and its characteristic mass spectrum compared to an authentic standard.

-

Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

-

Below is a workflow diagram for the analysis of this compound in environmental samples.

Caption: Workflow for analyzing this compound.

Conclusion

This compound is a valuable biomarker for assessing the presence and community structure of bacteria in environmental samples. While its role in cellular membrane integrity is well-established, its potential function in intercellular signaling warrants further investigation. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other branched-chain fatty acids. Future research focused on targeted quantification of this compound across a wider range of environmental matrices will be crucial for a more complete understanding of its distribution and ecological significance.

References

- 1. Comprehensive Metabolic and Taxonomic Reconstruction of an Ancient Microbial Mat From the McMurdo Ice Shelf (Antarctica) by Integrating Genetic, Metaproteomic and Lipid Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comprehensive Metabolic and Taxonomic Reconstruction of an Ancient Microbial Mat From the McMurdo Ice Shelf (Antarctica) by Integrating Genetic, Metaproteomic and Lipid Biomarker Analyses [frontiersin.org]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid [mdpi.com]

A Technical Guide to the Discovery and Isolation of 11-Methyltridecanoic Acid from Novel Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of 11-methyltridecanoic acid, a branched-chain fatty acid (BCFA), from novel microbial sources. While specific microorganisms producing high titers of this compound are not yet extensively documented in publicly available literature, this document outlines a robust and systematic approach for their identification and the subsequent purification of this target compound. The protocols and workflows described herein are based on established principles of microbiology, analytical chemistry, and lipidomics.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. In bacteria, iso- and anteiso-fatty acids are common constituents of membrane lipids, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature changes. The unique physicochemical properties conferred by BCFAs make them and their derivatives of interest for various industrial and pharmaceutical applications.

A Hypothetical Workflow for Discovery and Isolation

The discovery of a novel microorganism producing this compound would likely follow a systematic screening and characterization pipeline. This process involves the isolation of candidate microbes, cultivation, extraction of lipids, and detailed analysis of the fatty acid profile.

Caption: A generalized workflow for the discovery of a novel microorganism producing this compound and the subsequent isolation of the compound.

Experimental Protocols

Microbial Isolation and Cultivation

The initial step involves the collection of samples from environments that are likely to harbor microorganisms with unique lipid profiles, such as marine sediments or extremophilic habitats.

Protocol for Isolation of Novel Bacteria:

-

Sample Preparation: Suspend 1 gram of the environmental sample (e.g., soil, sediment) in 9 mL of sterile saline solution (0.85% NaCl).

-

Serial Dilution: Perform a ten-fold serial dilution of the suspension up to 10-6.

-

Plating: Spread 100 µL of each dilution onto various agar (B569324) media (e.g., Marine Agar for marine samples, R2A for oligotrophic bacteria, Tryptic Soy Agar for general heterotrophs).

-

Incubation: Incubate the plates under conditions that mimic the source environment (e.g., temperature, pH).

-

Colony Selection: Isolate morphologically distinct colonies and purify them by re-streaking.

Screening for this compound Production

Initial screening of the isolated microorganisms is crucial to identify potential producers of the target fatty acid. This is typically achieved by analyzing the total fatty acid methyl esters (FAMEs) of the microbial biomass.

Protocol for FAMEs Analysis:

-

Cell Harvesting: Grow the isolated strains in appropriate liquid media and harvest the cells by centrifugation.

-

Lyophilization: Freeze-dry the cell pellets to obtain a consistent dry weight.

-

Transesterification: To 10 mg of lyophilized cells, add 1 mL of 2% H2SO4 in methanol.

-

Heating: Heat the mixture at 80°C for 2 hours in a sealed vial.

-

Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

-

Analysis: Analyze the upper hexane layer containing the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Large-Scale Cultivation and Lipid Extraction

Once a promising candidate microorganism is identified, the next step is to produce a larger quantity of biomass for the isolation of this compound.

Protocol for Lipid Extraction:

-

Biomass Production: Cultivate the selected microorganism in a fermenter under optimized conditions to maximize biomass yield.

-

Harvesting: Harvest the cells by centrifugation or filtration.

-

Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (2:1, v/v) and sonicate to disrupt the cells and extract the lipids.

-

Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform layer containing the total lipids is collected.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

Purification of this compound

The crude lipid extract will contain a mixture of different lipid classes. Fractionation is required to isolate the free fatty acid or the fatty acid from a specific lipid class.

Caption: A representative workflow for the purification of this compound from a crude microbial lipid extract.

Protocol for Purification:

-

Saponification: Dissolve the crude lipid extract in 1 M methanolic KOH and heat at 70°C for 2 hours to hydrolyze esterified fatty acids.

-

Extraction of Free Fatty Acids: Acidify the mixture with HCl and extract the free fatty acids with hexane.

-

Fractionation: The free fatty acid fraction can be further purified using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For high purity, the relevant fractions from column chromatography can be subjected to preparative reversed-phase HPLC.

Analytical Characterization

The identification and structural elucidation of this compound rely on modern analytical techniques, primarily GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. The fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis.

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temp. | 250°C |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Table 2: Expected and Reference Mass Spectral Data for Methylated C14 Branched-Chain Fatty Acids

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound methyl ester (Expected) | 242 | 74, 87, 101, 143, 199, 211 |

| 12-Methyltridecanoic acid methyl ester (Reference) | 242 | 74, 87, 101, 143, 199, 227 |

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids in bacteria typically utilizes branched-chain α-keto acids as precursors, which are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. These precursors are converted to their corresponding short-chain acyl-CoA primers, which then enter the fatty acid synthesis (FAS) pathway.

Caption: A simplified schematic of the biosynthetic pathway for an iso-branched-chain fatty acid like this compound.

Conclusion

The discovery of novel microorganisms capable of producing this compound holds potential for the development of new bioproducts. The technical framework presented in this guide provides a systematic approach for researchers to screen for, isolate, and characterize this and other valuable branched-chain fatty acids from previously unexplored microbial sources. The successful application of these methodologies will be crucial in unlocking the full potential of microbial lipid diversity.

Methodological & Application

Application Note: Extraction and Purification of 11-Methyltridecanoic Acid from Bacterial Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Methyltridecanoic acid is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria.[1] BCFAs are crucial for maintaining membrane fluidity and integrity in certain microorganisms, particularly in the absence of unsaturated fatty acids.[1][2] The unique structure of these fatty acids makes them subjects of interest in microbiology, biochemistry, and drug development for their potential roles in host-pathogen interactions and as biomarkers.[3] This document provides detailed protocols for the extraction, purification, and analysis of this compound from bacterial cultures, with a focus on providing a robust starting point for laboratory application. Bacteria from genera such as Bacillus are known to produce a significant amount of branched-chain fatty acids.[1][4]

Overall Experimental Workflow

The general workflow for isolating this compound involves several key stages, from cultivating the bacterial source to analyzing the final purified product.

Caption: High-level overview of the extraction and purification process.

Experimental Protocols

Protocol 1: Bacterial Culture and Harvest

This protocol outlines the general procedure for growing bacterial cultures to maximize fatty acid production.

Materials:

-

Bacterial strain (e.g., Bacillus subtilis)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Incubator shaker

-

High-speed refrigerated centrifuge and sterile centrifuge tubes

Methodology:

-

Inoculate 500 mL of sterile growth medium with a single colony of the selected bacterial strain.

-

Incubate the culture at the optimal temperature (e.g., 37°C) with vigorous shaking (e.g., 200 rpm).

-

Grow the culture until it reaches the late stationary phase, as this allows for sufficient accumulation of fatty acid products.[5]

-

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with a sterile buffer (e.g., phosphate-buffered saline) or deionized water.

-

The resulting cell pellet can be processed immediately or lyophilized and stored at -80°C for later extraction.

Protocol 2: Total Lipid Extraction and Saponification

This protocol uses a modified Bligh-Dyer method for total lipid extraction followed by saponification to cleave fatty acids from complex lipids.[5][6]

Materials:

-

Bacterial cell pellet (wet or lyophilized)

-

Chloroform (B151607), Methanol (B129727), and Deionized Water (HPLC grade)

-

Saponification Reagent: 45g Sodium Hydroxide (NaOH) in 150ml methanol and 150ml deionized water.[7]

-

Concentrated HCl

-

Glass centrifuge tubes with Teflon-lined caps

Caption: Workflow for total lipid extraction and subsequent saponification.

Methodology:

-

To the cell pellet in a glass centrifuge tube, add a 1:1 (v/v) mixture of chloroform and methanol.[5] Vortex thoroughly to create a single-phase solution, which helps in disrupting the cell membranes.

-

Induce phase separation by adding 1 volume of chloroform and 1 volume of deionized water. Vortex again.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to achieve clear phase separation.[5]

-

Carefully collect the lower organic (chloroform) layer, which contains the total lipids, and transfer it to a clean glass tube.[8]

-

Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract.[9]

-

Saponification: Add 1 mL of the saponification reagent to the dried lipid extract.[7]

-

Seal the tube tightly and heat in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes.[7]

-

Cool the tube to room temperature. Acidify the mixture with concentrated HCl to a pH of ~2.0. This step protonates the fatty acid salts, making them soluble in organic solvents.

-

Extract the free fatty acids by adding 1.5 mL of hexane, vortexing, and centrifuging to separate the phases.

-

Collect the upper hexane layer containing the free fatty acids. Repeat the hexane extraction once more and combine the organic layers. This fraction is now ready for purification.

Protocol 3: Purification by Chromatography

Further purification of this compound from the mixed free fatty acid pool typically requires chromatographic techniques. Silica gel column chromatography is a standard approach.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Hexane and Ethyl Acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates and developing tank

-

Appropriate visualization stain (e.g., phosphomolybdic acid)

Methodology:

-

Prepare a silica gel slurry in 100% hexane and pack it into a glass column.

-

Concentrate the hexane extract from Protocol 2 and re-dissolve it in a minimal amount of hexane.

-

Load the sample onto the top of the silica column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Fatty acids are typically visualized as dark spots against a green background with a phosphomolybdic acid stain after gentle heating.

-

Pool the fractions containing the purified this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the purified fatty acid.

Protocol 4: Analysis by GC-MS

For accurate identification and quantification, fatty acids are converted to their more volatile Fatty Acid Methyl Esters (FAMEs) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5][7]

Materials:

-

Purified fatty acid sample

-

Anhydrous 1.25 M HCl in methanol.[5]

-

Hexane

-

Sodium bicarbonate (NaHCO₃) solution

-

GC vials

Methodology (Derivatization):

-

To the dried, purified fatty acid sample, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[5]

-

Cap the tube tightly and heat at 50°C overnight or at 80°C for 1 hour.[9]

-

Cool the reaction to room temperature.

-

Quench the reaction by adding 5 mL of an aqueous NaHCO₃ solution and 0.5 mL of hexane.[5]

-

Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes.[5]

-

Carefully collect the top hexane layer, which now contains the FAMEs, and transfer it to a GC vial for analysis.[5][9]

Data Presentation

Quantitative results should be meticulously recorded to ensure reproducibility and allow for comparison across different experiments.

Table 1: Representative Yield and Purity Data

| Parameter | Value | Method of Determination |

|---|---|---|

| Bacterial Strain | Bacillus subtilis | - |

| Culture Volume | 1 L | - |

| Wet Cell Mass | 5.0 g | Gravimetric |

| Total Lipid Extract | 250 mg | Gravimetric |

| Purified 11-MTA Yield | 15 mg | Gravimetric |

| Purity | >98% | GC-MS |

Note: Values are illustrative and will vary based on the bacterial strain, culture conditions, and extraction efficiency.

Table 2: Example GC-MS Parameters for FAME Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | 100°C for 2 min, ramp to 250°C at 4°C/min, hold for 5 min[9] |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Mass Range | 50-550 m/z |

Biochemical Context: BCFA Biosynthesis

The synthesis of branched-chain fatty acids in bacteria is initiated by 3-ketoacyl-ACP synthase III (FabH), which utilizes branched-chain acyl-CoA primers derived from amino acid catabolism.[4]

Caption: Simplified pathway for the initiation of BCFA synthesis.

References

- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-12-methyltridecanoic Acid|CAS 73292-32-7 [benchchem.com]

- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of Fatty Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Analysis of 11-Methyltridecanoic Acid FAME by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract